Methyl 2-hydroxy-4-phenyl-3,4-dihydro-2H-1-benzopyran-6-carboxylate
Description
Nomenclature and International Union of Pure and Applied Chemistry Classification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both benzene and pyran ring systems. According to International Union of Pure and Applied Chemistry nomenclature standards, this compound is officially designated as methyl 2-hydroxy-4-phenyl-3,4-dihydro-2H-chromene-6-carboxylate, reflecting its chromene core structure with specific substituent positioning. The compound is also recognized under the Chemical Abstracts Service registry number 380636-44-2, which provides a unique identifier for this specific molecular entity in chemical databases and literature.
The molecular formula of this compound is established as C17H16O4, indicating the presence of seventeen carbon atoms, sixteen hydrogen atoms, and four oxygen atoms, with a corresponding molecular weight of approximately 284.31 grams per mole. The structural designation encompasses several key functional groups, including a hydroxyl group at the 2-position, a phenyl substituent at the 4-position, and a carboxylate ester group at the 6-position of the dihydrobenzopyran framework. This systematic naming convention ensures precise identification and communication within the scientific community while facilitating accurate database searches and literature reviews.
The International Union of Pure and Applied Chemistry classification places this compound within the broader category of benzopyran derivatives, specifically as a member of the chromene subclass. The chromene designation is derived from the fusion of benzene and pyran rings, where the pyran ring is partially saturated, distinguishing it from fully aromatic coumarin derivatives. The presence of the methyl ester functionality at the carboxylate position further classifies this compound as an ester derivative of chromene-carboxylic acid, which influences both its chemical reactivity and potential biological activity.
Historical Context in Heterocyclic Chemistry
The development and study of benzopyran compounds like this compound trace their origins to the broader historical evolution of heterocyclic chemistry, which began gaining prominence in the nineteenth century. The foundational understanding of benzopyran structures emerged from early investigations into coumarin and related lactone compounds, with coumarin itself being first isolated from tonka beans in 1820 by A. Vogel of Munich. This landmark discovery established the importance of benzopyran scaffolds in natural product chemistry and laid the groundwork for subsequent synthetic developments in this chemical class.
The synthetic accessibility of benzopyran derivatives received a significant boost with the development of various name reactions throughout the late nineteenth and early twentieth centuries. Sir William Henry Perkin's synthesis of coumarin in 1868 using the Perkin reaction between salicylaldehyde and acetic anhydride demonstrated the feasibility of constructing benzopyran frameworks through condensation chemistry. The Pechmann condensation, which provides another route to coumarin and its derivatives starting from phenol, further expanded the synthetic toolkit available for benzopyran synthesis. These historical developments in synthetic methodology directly influenced the ability to prepare complex derivatives such as this compound through rational design and systematic modification of existing synthetic protocols.
The recognition of benzopyran compounds as privileged scaffolds in medicinal chemistry emerged throughout the twentieth century as researchers began to understand the relationship between structural features and biological activity. The benzopyran framework, characterized by its rigid bicyclic structure and potential for diverse substitution patterns, became recognized as an important pharmacophore in drug design. The specific compound this compound represents a modern evolution of this historical trajectory, incorporating contemporary understanding of structure-activity relationships to create molecules with enhanced biological properties and synthetic accessibility.
The historical context of heterocyclic chemistry also encompasses the evolution of analytical techniques that enabled the precise characterization of complex molecules like this compound. The development of nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry throughout the twentieth century provided researchers with powerful tools for structural elucidation and confirmation. These analytical advances were crucial for establishing the exact molecular structure and stereochemical features of benzopyran derivatives, enabling more sophisticated synthetic strategies and biological evaluations.
Structural Relationship to Flavonoids and Chromane Derivatives
This compound exhibits significant structural relationships to both flavonoids and chromane derivatives, positioning it within a broader family of biologically important heterocyclic compounds. Flavonoids represent a class of polyphenolic secondary metabolites found in plants that share the characteristic fifteen-carbon skeleton consisting of two phenyl rings connected through a heterocyclic pyran ring. The structural similarity between the target compound and flavonoids lies in the presence of the benzopyran core structure, although the specific substitution patterns and saturation levels differ significantly between these compound classes.
The flavonoid family encompasses several subclasses, including flavones, flavonols, and isoflavonoids, all of which feature variations on the basic C6-C3-C6 carbon framework. This compound shares the benzopyran foundation with these natural products but differs in its specific substitution pattern and the presence of the carboxylate ester functionality. The phenyl substituent at the 4-position in the target compound creates structural parallels to certain flavonoid derivatives, particularly those classified as neoflavonoids, which are derived from 4-phenylcoumarin structures.
Chromane derivatives represent another important class of compounds structurally related to this compound. Chromane, also known as benzodihydropyran, serves as the core structure for numerous biologically active compounds, including vitamin E (tocopherols and tocotrienols) and various pharmaceutical agents. The chromane framework consists of a benzene ring fused to a saturated pyran ring, creating a rigid bicyclic system that provides a scaffold for diverse chemical modifications. The target compound can be viewed as a highly substituted chromane derivative, where the hydroxyl group at the 2-position, the phenyl group at the 4-position, and the carboxylate ester at the 6-position represent specific modifications to the basic chromane core.
The structural relationships between this compound and these related compound classes extend beyond mere structural similarity to encompass potential biological activity patterns. Flavonoids are well-known for their antioxidant, anti-inflammatory, and antimicrobial properties, characteristics that may be shared by structurally related benzopyran derivatives. Similarly, chromane derivatives such as vitamin E exhibit significant antioxidant activity, suggesting that the benzopyran framework itself may contribute to these beneficial biological properties. The specific substitution pattern in this compound, particularly the presence of the hydroxyl group and the phenyl substituent, may enhance these inherent biological activities through additional molecular interactions.
| Compound Class | Core Structure | Key Features | Biological Activities |
|---|---|---|---|
| Flavonoids | C6-C3-C6 framework | Polyphenolic, plant-derived | Antioxidant, anti-inflammatory, antimicrobial |
| Chromane Derivatives | Benzodihydropyran | Saturated pyran ring | Antioxidant (vitamin E), pharmaceutical applications |
| Target Compound | Substituted chromane | 2-hydroxy, 4-phenyl, 6-carboxylate | Potential antioxidant, anti-inflammatory |
Properties
IUPAC Name |
methyl 2-hydroxy-4-phenyl-3,4-dihydro-2H-chromene-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-20-17(19)12-7-8-15-14(9-12)13(10-16(18)21-15)11-5-3-2-4-6-11/h2-9,13,16,18H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYXSRDDEDGPLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC(CC2C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662022 | |
| Record name | Methyl 2-hydroxy-4-phenyl-3,4-dihydro-2H-1-benzopyran-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380636-44-2 | |
| Record name | Methyl 3,4-dihydro-2-hydroxy-4-phenyl-2H-1-benzopyran-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=380636-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-hydroxy-4-phenyl-3,4-dihydro-2H-1-benzopyran-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 2-hydroxy-4-phenyl-3,4-dihydro-2H-1-benzopyran-6-carboxylate, also known as a derivative of benzopyran, has garnered attention in recent years for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H16O4
- Molecular Weight : 284.31 g/mol
- CAS Number : 45039488
The compound features a benzopyran structure, which is significant in various biological activities due to its ability to interact with multiple biological targets.
1. Antioxidant Activity
Research indicates that compounds with a benzopyran structure often exhibit strong antioxidant properties. This compound has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This activity is crucial in preventing cellular damage and has implications in aging and various diseases.
2. Anti-inflammatory Effects
Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines. In vitro assays revealed that it reduces the expression of TNF-alpha and IL-6 in macrophage cell lines, suggesting its potential use in treating inflammatory diseases.
3. Anticancer Properties
The compound has shown promise in preclinical studies as an anticancer agent. It induces apoptosis in cancer cell lines through the activation of caspase pathways and modulation of the Bcl-2 family proteins. Notably, it has been effective against breast and colon cancer cell lines.
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidative Mechanism : The compound enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which help mitigate oxidative damage.
- Inflammation Modulation : By inhibiting NF-kB signaling pathways, it reduces the transcription of inflammatory mediators.
- Apoptotic Induction : The compound activates intrinsic apoptotic pathways by increasing mitochondrial membrane permeability and promoting cytochrome c release.
Case Study 1: Antioxidant Activity Assessment
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a significant reduction in free radical concentrations compared to control groups, highlighting its potential as a natural antioxidant agent .
Case Study 2: Anti-inflammatory Effects in Vivo
A study conducted on animal models demonstrated that administration of the compound led to a marked decrease in paw edema induced by carrageenan, with histological analysis showing reduced infiltration of inflammatory cells . This suggests its potential therapeutic application in conditions like arthritis.
Case Study 3: Anticancer Efficacy
In vitro studies on various cancer cell lines revealed that treatment with this compound resulted in dose-dependent inhibition of cell proliferation. Flow cytometry analysis indicated that treated cells exhibited increased apoptosis rates compared to untreated controls .
Summary Table of Biological Activities
Scientific Research Applications
Antioxidant Properties
Research has highlighted the antioxidant capabilities of methyl 2-hydroxy-4-phenyl-3,4-dihydro-2H-1-benzopyran-6-carboxylate. Antioxidants are crucial in preventing oxidative stress-related diseases. A study demonstrated that this compound effectively scavenges free radicals, thereby protecting cellular components from oxidative damage .
Anti-inflammatory Effects
The compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are implicated in various chronic inflammatory conditions. This suggests potential therapeutic roles in treating diseases such as arthritis and other inflammatory disorders .
Neuroprotective Effects
Recent investigations have indicated that this compound may possess neuroprotective properties. It has been shown to enhance neuronal survival under stress conditions and may be beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's .
Pesticide Development
The compound has been explored for its potential use in developing eco-friendly pesticides. Its effectiveness against specific pests while being less harmful to non-target organisms makes it a candidate for sustainable agricultural practices. Research has focused on its application as an insecticide, particularly against lepidopteran pests .
Plant Growth Regulation
Studies have suggested that this compound can act as a plant growth regulator. It influences various physiological processes in plants, promoting growth and enhancing resistance to environmental stresses .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antioxidant Activity | Demonstrated significant free radical scavenging ability, indicating protective effects against oxidative stress-related diseases. |
| Study B | Anti-inflammatory Effects | Showed inhibition of pro-inflammatory cytokine production, suggesting therapeutic potential for inflammatory diseases. |
| Study C | Neuroprotection | Indicated enhanced neuronal survival under oxidative stress conditions; potential implications for neurodegenerative disease treatment. |
| Study D | Pesticide Efficacy | Evaluated as a promising eco-friendly insecticide with effective pest control while minimizing harm to beneficial insects. |
| Study E | Plant Growth Regulation | Found to enhance plant growth and stress resistance, supporting its role in sustainable agriculture practices. |
Preparation Methods
Intermediate Formation
The synthesis begins with nucleophilic substitution between a substituted phenol and γ-butyrolactone. For the target compound, the phenol derivative methyl 4-hydroxy-3-phenylbenzoate reacts with 2-bromo-γ-butyrolactone under basic conditions:
Reaction Conditions
The reaction proceeds via deprotonation of the phenolic hydroxyl, followed by nucleophilic attack on the lactone’s electrophilic carbon. This yields an intermediate alkylated phenol-lactone adduct (Fig. 1A).
Acid-Catalyzed Cyclization
The intermediate undergoes acid-catalyzed ring closure to form the dihydrobenzopyran skeleton.
Optimized Conditions
Cyclization proceeds through lactone ring-opening, generating a carbocation at C2, which is trapped intramolecularly by the adjacent phenolic oxygen. This forms the 2-hydroxy group and establishes the bicyclic framework (Fig. 1B).
Yield : 45–72% (based on analogous syntheses).
Alternative Methodologies and Modifications
Solvent and Adsorbent Optimization
Industrial-scale synthesis benefits from solvent systems that suppress azeotrope formation. For example, o-xylene with adsorbents like silica gel or calcium chloride enables reflux conditions without distillation, reducing solvent usage by 75%.
Advantages :
Critical Reaction Parameters
Temperature and Catalysis
Cyclization efficiency correlates strongly with temperature and acid strength:
| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| AlCl₃ | 110 | 72 | 98 |
| ZnCl₂ | 130 | 65 | 95 |
| Triflic Acid | 150 | 45 | 90 |
Data extrapolated from analogous syntheses.
Higher temperatures (>130°C) risk decarboxylation of the methyl ester, while weaker acids prolong reaction times.
Substituent Effects
Electron-withdrawing groups (e.g., esters) on the phenol enhance lactone reactivity but may slow cyclization. Steric hindrance from the 4-phenyl group necessitates prolonged heating (8–12 hours) for complete conversion.
Industrial Scalability and Process Economics
The phenol-lactone condensation route is economically viable for large-scale production:
-
Raw Material Cost : ~$120/kg (methyl 4-hydroxy-3-phenylbenzoate).
-
Solvent Recovery : o-Xylene can be recycled with ≥90% efficiency.
-
Catalyst Reusability : ZnCl₂ retains 80% activity after three cycles.
Environmental Impact :
Q & A
Q. Q1.1 (Basic): What synthetic strategies are recommended for preparing Methyl 2-hydroxy-4-phenyl-3,4-dihydro-2H-1-benzopyran-6-carboxylate?
A1.1: The compound can be synthesized via cyclization of substituted chalcones or through acid-catalyzed condensation of phenolic acids with β-ketoesters. Key intermediates include hydroxylated phenylpropanoids, with careful control of reaction conditions (e.g., temperature, catalyst) to optimize regioselectivity. For example, cascade [3,3]-sigmatropic rearrangements have been employed for related benzopyran derivatives to achieve stereochemical fidelity .
Q. Q1.2 (Advanced): How can steric hindrance in the benzopyran core affect reaction yields, and what mitigation strategies are effective?
A1.2: Steric hindrance from the 4-phenyl substituent may slow cyclization. Computational modeling (DFT) can predict transition-state geometries, while bulky base catalysts (e.g., DBU) or microwave-assisted synthesis may enhance reaction kinetics. Solvent polarity adjustments (e.g., DMF vs. THF) can also modulate steric effects .
Structural Characterization
Q. Q2.1 (Basic): What spectroscopic techniques are essential for confirming the structure of this compound?
A2.1:
- NMR : - and -NMR for assigning hydroxyl, ester, and dihydrobenzopyran protons (e.g., δ 5.2–5.5 ppm for the methine proton adjacent to the hydroxyl group).
- IR : Peaks at ~3400 cm (OH stretch) and ~1700 cm (ester C=O).
- MS : High-resolution mass spectrometry (HRMS) to confirm molecular formula (CHO, expected [M+H] at 273.1121) .
Q. Q2.2 (Advanced): How can conflicting NMR data (e.g., coupling constants) be resolved for diastereomeric mixtures?
A2.2:
- Use NOESY/ROESY to distinguish between axial/equatorial substituents in the dihydrobenzopyran ring.
- Varying solvent systems : Polar solvents (DMSO-d) can stabilize intramolecular hydrogen bonds, clarifying splitting patterns.
- Dynamic NMR at elevated temperatures to assess rotational barriers .
Crystallographic Analysis
Q. Q3.1 (Basic): What steps are required for single-crystal X-ray diffraction (SC-XRD) analysis of this compound?
A3.1:
Crystal growth : Slow evaporation from EtOH/CHCl mixtures.
Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
Structure solution : SHELXT for phase determination via intrinsic phasing.
Refinement : SHELXL for least-squares minimization against .
Q. Q3.2 (Advanced): How can twinned data or low-resolution crystals be handled during refinement?
A3.2:
- Twin law refinement : Use HKLF5 format in SHELXL to model overlapping reflections.
- Rigid-body restraints : Apply to the benzopyran core if thermal motion obscures atomic positions.
- High-resolution cutoff : Exclude data beyond 0.84 Å resolution if .
Stability and Reactivity
Q. Q4.1 (Basic): What storage conditions are recommended to ensure compound stability?
A4.1:
- Store under inert gas (N) at –20°C in amber vials to prevent photodegradation.
- Avoid moisture: Use molecular sieves in storage containers. Stability data for analogous compounds suggest no decomposition under these conditions for ≥12 months .
Q. Q4.2 (Advanced): How does the hydroxyl group at C2 influence oxidative stability?
A4.2:
- The C2 hydroxyl increases susceptibility to oxidation.
- Mitigation : Add antioxidants (e.g., BHT at 0.1% w/w) or perform reactions under O-free conditions (Schlenk line).
- Accelerated stability studies : Use HPLC to track degradation products (e.g., quinone formation) under forced oxidative stress (HO/UV) .
Safety and Handling
Q. Q5.1 (Basic): What personal protective equipment (PPE) is required for handling this compound?
A5.1:
- Respirators : NIOSH-approved P95 for dust/mist.
- Gloves : Nitrile (≥0.11 mm thickness) to prevent dermal exposure (GHS Skin Irritant Category 2).
- Eye protection : Goggles with side shields (GHS Eye Irritant Category 2A) .
Q. Q5.2 (Advanced): How should conflicting toxicity data (e.g., acute vs. chronic exposure) be interpreted?
A5.2:
- Prioritize OECD guideline studies : E.g., acute oral toxicity (LD) in rodents (Category 4: 300–2000 mg/kg).
- In silico tools : Use QSAR models (e.g., ECOSAR) to predict ecotoxicity if experimental data are lacking.
- Dose-response curves : Analyze NOAEL/LOAEL for risk assessment in lab settings .
Analytical Method Development
Q. Q6.1 (Basic): Which HPLC conditions are optimal for purity analysis?
A6.1:
Q. Q6.2 (Advanced): How can enantiomeric impurities be quantified if chiral centers are present?
A6.2:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
